molecular formula C8H11Cl2N3 B13457611 Pyrazolo[1,5-a]pyridin-5-ylmethanamine dihydrochloride

Pyrazolo[1,5-a]pyridin-5-ylmethanamine dihydrochloride

Cat. No.: B13457611
M. Wt: 220.10 g/mol
InChI Key: XCUCZJRWIUKQBS-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridin-5-ylmethanamine dihydrochloride is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its fused bicyclic heterocyclic scaffold is structurally similar to purine bases, making it a valuable precursor for the synthesis of compounds with diverse pharmacological activities . Researchers utilize this compound as a key building block in the development of potential therapeutic agents. Its applications span multiple stages of the research pipeline, from initial hit identification to lead optimization. The dihydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various experimental conditions. This product is intended For Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C8H11Cl2N3

Molecular Weight

220.10 g/mol

IUPAC Name

pyrazolo[1,5-a]pyridin-5-ylmethanamine;dihydrochloride

InChI

InChI=1S/C8H9N3.2ClH/c9-6-7-2-4-11-8(5-7)1-3-10-11;;/h1-5H,6,9H2;2*1H

InChI Key

XCUCZJRWIUKQBS-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=N2)C=C1CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Multi-step Condensation and Cyclization

One of the prevalent approaches involves initial formation of pyrazolo[1,5-a]pyrimidine or pyrazolo[1,5-a]pyridine cores through condensation reactions between aminoheterocycles and β-dicarbonyl compounds.

  • Example: Reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate yields dihydroxy-heterocycles, which are chlorinated using phosphorus oxychloride to form chlorinated intermediates. These intermediates then undergo nucleophilic substitution with amines such as morpholine or methanamine to produce the target compounds (see,).
Step Reagents Conditions Yield Reference
1. Condensation 5-Amino-3-methylpyrazole + diethyl malonate Sodium ethanolate 89%
2. Chlorination Phosphorus oxychloride Room temperature 61%
3. Nucleophilic substitution Methanamine Room temperature 94%

Chlorination and Nucleophilic Substitution

Chlorination at specific positions (e.g., position 7) of the heterocyclic core using phosphorus oxychloride is a common step, creating reactive sites for subsequent amine substitution.

  • Reaction details: Chlorination of 5,7-dichloro derivatives followed by displacement with methanamine or other amines yields the methanamine derivatives. This method is efficient and allows for selective functionalization at the 5-position, critical for the target compound.

Cross-dehydrogenative Coupling (CDC) Reactions

Recent advances have employed CDC reactions between heterocycles and N-amino-2-iminopyridines to construct the fused heterocyclic system directly under oxidative conditions, often using acetic acid and molecular oxygen as oxidants (,).

  • Mechanism: The process involves nucleophilic addition of the heterocyclic precursor to a β-dicarbonyl compound, followed by oxidative dehydrogenation to form the aromatic heterocycle.
Reagent Conditions Yield Reference
N-Amino-2-iminopyridine + β-dicarbonyl Ethanol, acetic acid, O₂, 130°C Up to 94% ,

Research Findings and Data Tables

The synthesis pathways have been optimized to maximize yields and selectivity. Below is a summarized data table illustrating key reaction parameters:

Reaction Step Reagents Conditions Yield Notes
Condensation 5-Amino-3-methylpyrazole + diethyl malonate Sodium ethanolate, reflux 89%
Chlorination Phosphorus oxychloride Room temperature 61%
Nucleophilic substitution Methanamine Room temperature 94%
CDC reaction N-Amino-2-iminopyridine + β-dicarbonyl Ethanol, acetic acid, O₂, 130°C 74-94% ,

Notes on Reaction Conditions and Optimization

  • Solvent Choice: Ethanol and acetic acid are commonly used due to their ability to facilitate nucleophilic substitutions and oxidative reactions.
  • Atmosphere: Molecular oxygen or air atmospheres are preferred for oxidative dehydrogenation steps.
  • Catalysts: Pd(OAc)₂ and Cu(OAc)₂ are employed in some CDC reactions, although reactions can proceed under catalyst-free conditions with appropriate oxidants.
  • Temperature: Elevated temperatures (~130°C) are typical for cyclization and oxidation steps, ensuring sufficient energy for bond formation and aromaticity development.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyridin-5-ylmethanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in alkylated or acylated derivatives .

Scientific Research Applications

Chemistry

In chemistry, pyrazolo[1,5-a]pyridin-5-ylmethanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to its photophysical properties. It can be used to label and track biological molecules in various assays .

Medicine

Medicinally, this compound is investigated for its potential as a therapeutic agent. It has shown promise in preclinical studies as an anticancer and antimicrobial agent .

Industry

In industry, this compound is explored for its applications in material science, particularly in the development of new materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyridin-5-ylmethanamine dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit protein kinases involved in cell signaling, leading to altered cellular responses .

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyridines vs. Pyrazolo[1,5-a]pyrimidines

Feature Pyrazolo[1,5-a]pyridin-5-ylmethanamine Dihydrochloride Pyrazolo[1,5-a]pyrimidines
Core Structure Pyridine + pyrazole fusion Pyrimidine + pyrazole fusion
Key Substituents Methanamine at position 5; dihydrochloride salt Varied substituents (e.g., aryl, methyl)
Bioactivity Kinase inhibition (theoretical) PDE4 inhibition, TTK inhibition
Potency Under investigation Up to 200-fold potency increases observed
Applications Drug discovery (targeted therapies) Anticancer agents, kinase inhibitors

Key Insight : Pyrazolo[1,5-a]pyrimidines demonstrate enhanced kinase inhibitory potency due to their pyrimidine ring, which facilitates stronger hydrogen bonding with enzyme active sites. For example, compound 15 in showed a 200-fold increase in PDE4 inhibition compared to earlier analogs .

Pyrazolo[1,5-a][1,3,5]triazines

  • Structure : Triazine ring fused with pyrazole, often substituted with dichloromethyl groups (e.g., 2-(dichloromethyl) derivatives) .
  • Activity : Anticancer activity against specific cell lines (e.g., breast cancer MCF-7) via undefined mechanisms .
  • However, their dichloromethyl groups may introduce toxicity concerns .

Substituted Derivatives (Cyan, Amino, Aminomethyl)

  • 4-Cyano/Amino Derivatives: Patent data () highlights 4-cyano and 4-aminomethyl pyrazolo[1,5-a]pyridines as cyclin-dependent kinase (CDK) inhibitors. These substitutions improve binding affinity to ATP pockets in kinases .
  • 5-Methylpyrazolo[1,5-a]pyrimidines : Methyl groups at position 5 enhance lipophilicity and blood-brain barrier penetration, making them suitable for CNS-targeted therapies .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility (HCl Salt)
This compound C₈H₁₀Cl₂N₃ 183.64 g/mol High (aqueous)
5-Methylpyrazolo[1,5-a]pyrimidine C₇H₇N₃ 133.15 g/mol Moderate
2-(Dichloromethyl)pyrazolo-triazine C₆H₄Cl₂N₄ 209.03 g/mol Low

Biological Activity

Pyrazolo[1,5-a]pyridin-5-ylmethanamine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis pathways, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure that includes nitrogen atoms. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications in biological systems. The compound's structure is pivotal in its interaction with biological targets.

1. Antimicrobial Properties

Research indicates that pyrazolo[1,5-a]pyridin derivatives exhibit significant antimicrobial activity. They have been identified as potent inhibitors of mycobacterial ATP synthase, which is critical for the survival of Mycobacterium tuberculosis (M.tb) . A study synthesized approximately 70 novel derivatives and highlighted their effectiveness in inhibiting M.tb growth, particularly those with specific phenyl and heteroaryl substituents.

2. Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties. In vitro studies demonstrated that certain pyrazolo derivatives can inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human monocytic cells, suggesting their role as anti-inflammatory agents .

3. Cytotoxic Activity

Pyrazolo[1,5-a]pyridine derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines. A structure-activity relationship (SAR) study revealed that modifications at the 5-position of the pyrazolo ring significantly influence cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells .

Synthesis Pathways

Several synthetic routes have been developed for the preparation of this compound. Common methods include:

  • Condensation Reactions : Utilizing 3-amino-pyrazole with appropriate aldehydes or ketones.
  • Cyclization Techniques : Employing various electrophilic reagents to facilitate the formation of the bicyclic structure.

Case Study 1: Antitubercular Activity

A study focused on the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives showed promising results against M.tb. The most effective compounds contained specific substituents that enhanced their inhibitory activity .

Case Study 2: Anti-inflammatory Screening

In a screening of a library of pyrazolo compounds for anti-inflammatory activity, several candidates were identified with IC50 values below 50 µM against NF-κB activation. Notably, compounds with specific functional groups demonstrated enhanced potency .

Table 1: Summary of Biological Activities

Activity TypeCompound VariantsKey Findings
AntimicrobialPyrazolo[1,5-a]pyridin derivativesPotent inhibitors of M.tb ATP synthase
Anti-inflammatoryVarious pyrazolo derivativesInhibition of LPS-induced NF-κB activity (IC50 < 50 µM)
CytotoxicEAC cell line studiesSignificant cytotoxic effects linked to structural modifications

Q & A

Q. What are the common synthetic routes for Pyrazolo[1,5-a]pyridin-5-ylmethanamine dihydrochloride?

The synthesis typically involves cycloaddition reactions (e.g., pyridine N-imine with alkynoates) or condensation reactions using substituted pyrazole amines. Key steps include:

  • Cycloaddition : Pyridine N-imine reacts with 6-alkyl-4-oxohex-5-ynoates in acetonitrile with palladium/copper catalysts .
  • Multi-step synthesis : Condensation of 4-phenyl-1H-pyrazol-5-amines with chlorides, followed by reaction with 2-pyridinemethanamine .
  • Optimization : Use of hydrazine derivatives and controlled pH/temperature to enhance yield and purity .

Q. How is the structural integrity of this compound validated?

Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : Confirms proton environments and substituent positions .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Ensures stoichiometric purity, with deviations <0.3% .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of Pyrazolo[1,5-a]pyridin-5-ylmethanamine derivatives?

SAR studies focus on:

  • Electron-withdrawing substituents : Chlorine or trifluoromethyl groups at the pyridine ring enhance enzyme inhibition (e.g., IC50 values <1 µM for kinase targets) .
  • Aminoalkyl side chains : Methanamine groups improve solubility and receptor binding affinity .
  • Heterocyclic modifications : Introducing morpholine or piperazine moieties alters pharmacokinetic properties .

Q. What methodologies address contradictions in biological activity data for Pyrazolo[1,5-a]pyridin-5-ylmethanamine derivatives?

Discrepancies in bioactivity (e.g., anti-cancer IC50 variability) require:

  • Purity verification : HPLC or LC-MS to rule out impurities (>98% purity threshold) .
  • Assay standardization : Replicate experiments under controlled conditions (pH, temperature, cell lines) .
  • Computational modeling : Molecular docking to predict binding modes and rationalize activity differences .

Q. What strategies are used to design selective enzyme inhibitors based on this scaffold?

Key approaches include:

  • Targeted functionalization : Introducing substituents that mimic natural substrates (e.g., adenosine for kinase inhibitors) .
  • Isosteric replacement : Replacing oxygen with sulfur in the pyrazole ring to modulate selectivity .
  • Pro-drug development : Esterification of amine groups to enhance bioavailability .

Experimental Design Considerations

Q. How to optimize reaction conditions for synthesizing novel derivatives?

  • Solvent selection : Acetonitrile or DMF improves cycloaddition yields by stabilizing intermediates .
  • Catalyst screening : Palladium/copper catalysts enhance regioselectivity in one-pot syntheses .
  • Temperature control : Reactions at 80–100°C minimize side-product formation in multi-step protocols .

Q. What analytical techniques are critical for assessing stability under physiological conditions?

  • pH-dependent stability assays : Monitor degradation via UV-Vis spectroscopy at pH 2–9 .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability up to 200°C .
  • Light exposure tests : UV-Vis spectra before/after 24-hour light exposure to assess photodegradation .

Data Interpretation and Mechanistic Insights

Q. How to elucidate the mechanism of action for Pyrazolo[1,5-a]pyridin-5-ylmethanamine derivatives?

  • Enzyme inhibition assays : Measure IC50 against targets like Pf-dihydroorotate dehydrogenase (anti-malarial activity) .
  • Receptor binding studies : Radiolabeled ligands (e.g., [<sup>3</sup>H]-compound) quantify affinity in membrane preparations .
  • Metabolic profiling : LC-MS/MS identifies phase I/II metabolites in hepatocyte models .

Q. How to resolve conflicting data on anti-inflammatory vs. cytotoxic effects?

  • Dose-response curves : Establish therapeutic windows (e.g., IC50 for cytotoxicity vs. EC50 for anti-inflammatory activity) .
  • Pathway analysis : RNA sequencing to identify off-target effects (e.g., NF-κB vs. MAPK pathways) .

Advanced Applications in Drug Discovery

Q. What in vitro models are suitable for preclinical testing?

  • Cancer cell lines : MDA-MB-231 (breast) or A549 (lung) for cytotoxicity screening .
  • Enzyme inhibition : Recombinant kinases (e.g., EGFR, BRAF) for selectivity profiling .
  • 3D tumor spheroids : Assess penetration and efficacy in physiologically relevant models .

Q. How to improve pharmacokinetic properties of lead compounds?

  • LogP optimization : Introduce polar groups (e.g., hydroxyl, amine) to reduce hydrophobicity (target LogP <3) .
  • Plasma protein binding assays : Use equilibrium dialysis to measure unbound fractions .

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